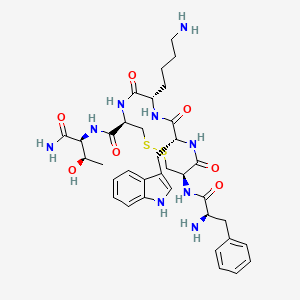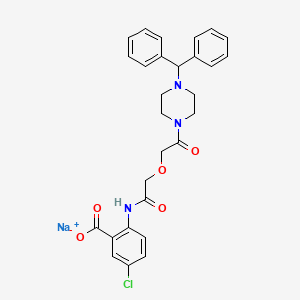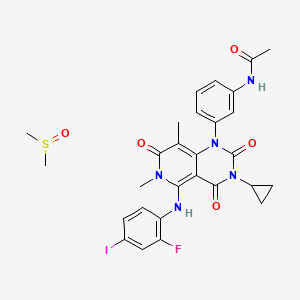
Trametinib
Übersicht
Beschreibung
Trametinib-Dimethyl-Sulfoxid: ist eine solvatisierte Form von this compound, einem oral verfügbaren Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase (MEK) 1 und 2. Es wird hauptsächlich als Antikrebsmedikament zur Behandlung von Melanomen und anderen Krebserkrankungen mit bestimmten BRAF-Mutationen eingesetzt . This compound-Dimethyl-Sulfoxid ist für seine potenzielle antineoplastische Aktivität bekannt, was es zu einer wertvollen Verbindung in der Krebstherapie macht .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Reagenzien wie Natriumhydroxid und Tetrahydrofuran (THF) bei erhöhten Temperaturen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound-Dimethyl-Sulfoxid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Identifizierung und Kontrolle prozessbedingter Verunreinigungen sind entscheidend, um die Qualität des Arzneimittels zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Trametinib-Dimethyl-Sulfoxid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Kinaseinhibitoren und deren Wechselwirkungen mit Zielproteinen verwendet.
Biologie: Wird untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und sein Potenzial, Zellwachstum und -differenzierung zu modulieren.
Medizin: Wird hauptsächlich in der Krebstherapie eingesetzt, insbesondere zur Behandlung von Melanomen und anderen Krebserkrankungen mit BRAF-Mutationen.
Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und -formulierungen eingesetzt.
Wirkmechanismus
This compound-Dimethyl-Sulfoxid übt seine Wirkungen aus, indem es spezifisch an MEK1 und MEK2 bindet und diese hemmt, die Bestandteile des Mitogen-aktivierten Proteinkinase (MAPK)-Signalwegs sind. Diese Hemmung führt zur Unterdrückung des wachstumsfaktorvermittelten Zellsignals und der Zellproliferation in verschiedenen Krebsarten . Die Verbindung zielt auf die BRAF V600E- und V600K-Mutationen ab, die häufig in Melanomen und anderen Krebserkrankungen vorkommen .
Wirkmechanismus
Target of Action
Trametinib is an orally bioavailable mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2 inhibitor . It is a highly selective, allosteric inhibitor of MEK1 and MEK2 . These enzymes selectively phosphorylate serine/threonine and tyrosine residues within the activation loop of their specific MAP kinase substrates .
Mode of Action
This compound functions as an allosteric, ATP non-competitive inhibitor with nanomolar activity against both MEK1 and MEK2 kinases . It
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Trametinib specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers . It blocks the catalytic activity of MEKs by binding to unphosphorylated MEK1 and MEK2 with high affinity . This interaction maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .
Cellular Effects
This compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, while inducing apoptosis . It can suppress both the expression of PKM2 in glioma cells and the transport of PKM2 into the cellular nucleus via suppression of ERK1/2 expression . In CAR-T cells, this compound can reduce terminal differentiation and restrain the expression of exhaustion and activation markers .
Molecular Mechanism
This compound is a reversible, highly selective, allosteric inhibitor of MEK1 and MEK2 . By binding to unphosphorylated MEK1 and MEK2 with high affinity, this compound blocks the catalytic activity of MEKs . It also maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in laboratory settings . For example, it has been found to reduce the terminal differentiation and expression of exhaustion and activation markers in CAR-T cells over a period of 9 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in a study on KRAS-mutant lung adenocarcinoma tumors, it was found that a concentration of 15nM was the optimal concentration of this compound with mild inhibition on the proliferation of CAR-T cells and a potent effect on CAR-T cells’ phenotype .
Metabolic Pathways
This compound is involved in the RAS-RAF-MEK-ERK signal-transduction pathway that mediates cellular responses to extracellular stimuli . It is metabolized predominantly via deacetylation followed by oxidation and/or glucuronidation .
Transport and Distribution
This compound has limited brain distribution due to active efflux at the blood-brain barrier (BBB) by transport proteins P-gp and Bcrp . Following administration, this compound and its metabolites are excreted in the feces (≥81%) and to a minor extent in urine (≤19%) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trametinib involves multiple steps, starting from readily available raw materials. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydroxide and tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound dimethyl sulfoxide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The identification and control of process-related impurities are crucial to maintain the quality of the drug .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Trametinib-Dimethyl-Sulfoxid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.
Substitution: Halogenierungsmittel wie Brom oder Jod können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung hydroxylierter Derivate führen, während Substitution Halogenatome in die aromatischen Ringe einführen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Cobimetinib: Ein weiterer MEK-Inhibitor, der in Kombination mit Vemurafenib zur Behandlung von Melanomen eingesetzt wird.
Selumetinib: Ein MEK-Inhibitor, der zur Behandlung der Neurofibromatose Typ 1 und anderer Krebserkrankungen eingesetzt wird.
Binimetinib: Ein MEK-Inhibitor, der in Kombination mit Encorafenib zur Behandlung von BRAF-mutierten Melanomen eingesetzt wird
Einzigartigkeit von Trametinib-Dimethyl-Sulfoxid: this compound-Dimethyl-Sulfoxid ist einzigartig aufgrund seiner spezifischen Bindungsaffinität für MEK1 und MEK2, die zu einer effektiven Hemmung des MAPK-Signalwegs führt. Seine solvatisierte Form mit Dimethylsulfoxid erhöht seine Bioverfügbarkeit und Stabilität, was es zu einer wertvollen Verbindung in der Krebstherapie macht .
Eigenschaften
IUPAC Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUFJVRYDFIQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FIN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152223 | |
| Record name | Trametinib dimethyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187431-43-1 | |
| Record name | Acetamide, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-, compd. with 1,1′-sulfinylbis[methane] (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187431-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trametinib dimethyl sulfoxide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187431431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trametinib dimethyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRAMETINIB DIMETHYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSB9VJ5TUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
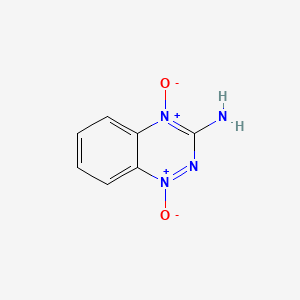
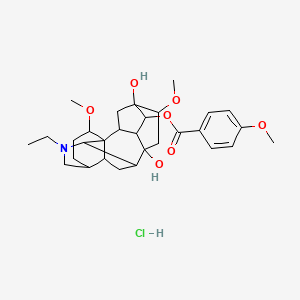
![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
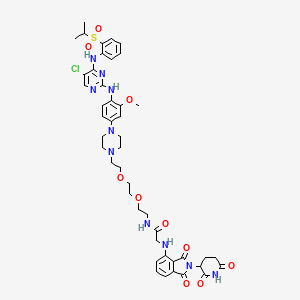
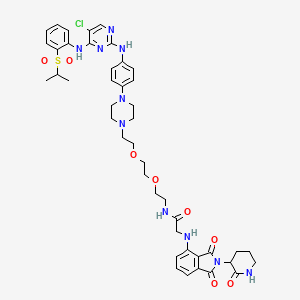

![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)

